molecular formula C10H7ClFN B099498 2-Chloro-6-fluoro-4-methylquinoline CAS No. 18529-12-9

2-Chloro-6-fluoro-4-methylquinoline

Cat. No.: B099498
CAS No.: 18529-12-9
M. Wt: 195.62 g/mol
InChI Key: NWUZTEJFFHETQP-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-4-methylquinoline is a quinoline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-4-methylquinoline typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the reaction of anthranilic acid derivatives under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoro-4-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted quinolines.

    Cross-Coupling Reactions: Formation of biaryl compounds.

    Oxidation and Reduction: Formation of quinoline N-oxides and reduced quinoline derivatives.

Comparison with Similar Compounds

  • 2-Chloro-6-methylquinoline
  • 6-Fluoro-2-methylquinoline
  • 4-Methylquinoline

Comparison: 2-Chloro-6-fluoro-4-methylquinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical stability and biological activity compared to other quinoline derivatives . The combination of these substituents provides a balance of electronic effects that can be fine-tuned for specific applications.

Properties

IUPAC Name

2-chloro-6-fluoro-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUZTEJFFHETQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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